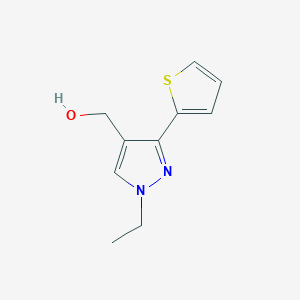
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol
Vue d'ensemble
Description
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol, commonly referred to as ETPM, is a heterocyclic compound that has been studied extensively in recent years. It has been found to have a variety of potential applications in scientific research and is gaining increasing attention due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
Compounds derived from "(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol" have been synthesized and investigated for their antimicrobial properties. For example, substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones were synthesized using solvent-free microwave-assisted synthesis. These compounds were evaluated for antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Ashok et al., 2017).
Molecular Structure Analysis
Research has also focused on understanding the molecular structure of related compounds through X-ray crystallography and computational methods. For instance, isomorphous structures of methyl- and chloro-substituted small heterocyclic analogues, including those similar to "(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol," have been studied to explore the chlorine-methyl (Cl-Me) exchange rule, providing insights into molecular design and synthesis (Rajni Swamy et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Another area of application is in the discovery of enzyme inhibitors for therapeutic purposes. Compounds related to "(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol" have been evaluated for their inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating potential for the treatment of diseases associated with these enzymes (Cetin et al., 2021).
Anticancer Activity
Furthermore, novel heterocyclic compounds incorporating thiophene and pyrazole moieties have been synthesized and screened for anticancer activity. For example, a series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes demonstrated promising activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the potential of these compounds in cancer therapy (Gomha et al., 2016).
Material Science Applications
In material science, the unique electronic and structural properties of thiophene-based derivatives make them candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and solar cells. The synthesis and characterization of thiophene derivatives, including computational studies, offer insights into the design of materials with improved performance for these applications (Khan et al., 2015).
Propriétés
IUPAC Name |
(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-2-12-6-8(7-13)10(11-12)9-4-3-5-14-9/h3-6,13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROOWDWNEVIFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 3-[(2,6-difluorobenzyl)oxy]-1-azetidinecarboxylate](/img/structure/B1482562.png)

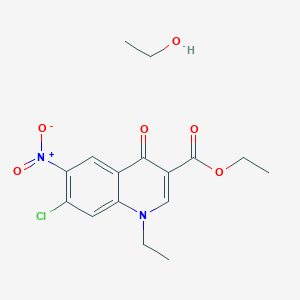

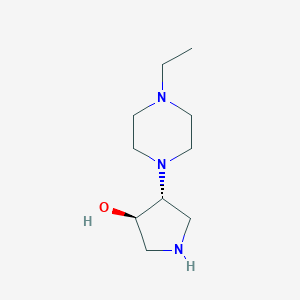
![2-Chloro-1-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]butan-1-one](/img/structure/B1482571.png)

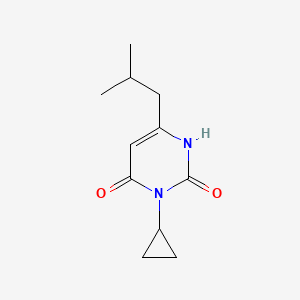
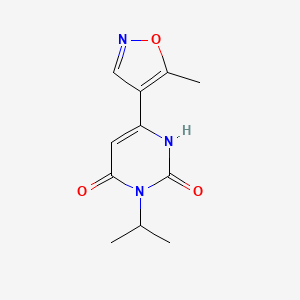
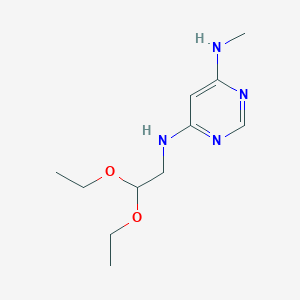
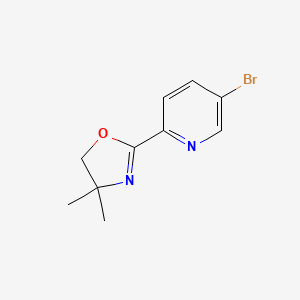

![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)
